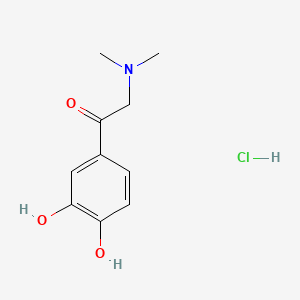

1-(3,4-Dihydroxyphenyl)-2-(dimethylamino)ethan-1-one hydrochloride

Overview

Description

1-(3,4-Dihydroxyphenyl)-2-(dimethylamino)ethan-1-one hydrochloride is an organic compound with the CAS Number: 16899-83-5 . It has a molecular weight of 231.68 . The compound is typically stored at room temperature and appears as a powder .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13NO3.ClH/c1-11(2)6-10(14)7-3-4-8(12)9(13)5-7;/h3-5,12-13H,6H2,1-2H3;1H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis

This compound has a melting point of 225-227°C . It is a powder at room temperature . The compound’s InChI key is LVRPQCAWIVYJTP-UHFFFAOYSA-N .Scientific Research Applications

Fluorescence and Solvatochromic Properties

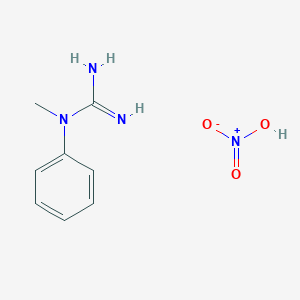

Khan, Asiri, and Aqlan (2016) synthesized a derivative of 1-(3,4-Dihydroxyphenyl)-2-(dimethylamino)ethan-1-one hydrochloride, specifically (2E)-3-[4-(dimethylamino)phenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one (DPHP), exploring its optical properties. They found that DPHP shows a red shift in absorption and fluorescence emission maximum with increasing solvent polarity, suggesting potential applications as a probe in solvatochromic studies and for determining critical micelle concentration (CMC) of surfactants like CTAB and SDS (Khan et al., 2016).

Diversity in Structural Library

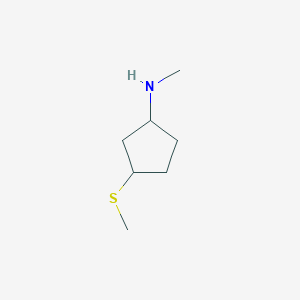

Roman (2013) utilized 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a ketonic Mannich base derived from this compound, as a starting material for generating a diverse library of compounds. This work highlights its versatility in synthesizing various structures including dithiocarbamates, thioethers, and NH-azoles, which might be useful in developing new chemical entities (Roman, 2013).

Heterocyclic Compound Synthesis

Moskvina, Shilin, and Khilya (2015) developed a method to prepare a variant of 1-(3,4-Dihydroxyphenyl)-2-(dimethylamino)ethan-1-one, leading to the synthesis of isoflavone and other heterocycles like 4,5-diarylisoxazole and 4,5-diarylpyrazoles. This research demonstrates its utility in synthesizing heterocyclic compounds, which are significant in medicinal chemistry (Moskvina et al., 2015).

Nonlinear Optical Properties

Rahulan et al. (2014) synthesized a novel chalcone derivative of this compound and investigated its nonlinear optical properties. They discovered that it exhibits different absorption behaviors under varying laser intensities, indicating its potential in optical device applications like optical limiters (Rahulan et al., 2014).

Catalytic Applications

Liu, Ma, Liu, and Wang (2014) used a derivative, 4-(N,N-Dimethylamino)pyridine hydrochloride, as a recyclable catalyst for acylating inert alcohols and phenols. This work reveals its potential as a catalyst in organic synthesis, providing insights into reaction mechanisms and pathways (Liu et al., 2014).

Mannich Base Derivatives and Biological Activities

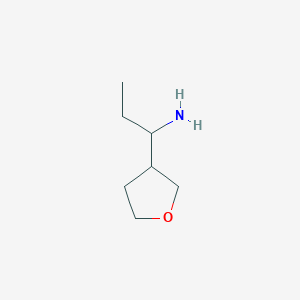

Gopi and Dhanaraju (2018) synthesized Mannich base derivatives of 1-(3-(N,N-dimethylamino)-1-(5-substituted thiophene-2-yl) propylidene semicarbazone to examine their anti-diabetic and anti-inflammatory activities. This research shows its application in drug discovery for treating diabetes and inflammation (Gopi & Dhanaraju, 2018).

Safety And Hazards

The compound has several hazard statements including H302, H315, H319, H332, and H335 . These correspond to various hazards such as harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

1-(3,4-dihydroxyphenyl)-2-(dimethylamino)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3.ClH/c1-11(2)6-10(14)7-3-4-8(12)9(13)5-7;/h3-5,12-13H,6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVRPQCAWIVYJTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(=O)C1=CC(=C(C=C1)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Dihydroxyphenyl)-2-(dimethylamino)ethan-1-one hydrochloride | |

CAS RN |

16899-83-5 | |

| Record name | 16899-83-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62512 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3,4-dihydroxyphenyl)-2-(dimethylamino)ethan-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(4-Methylphenyl)-1,3-oxazol-2-yl]methanamine hydrochloride](/img/structure/B1423319.png)

![{[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]methyl}(methyl)amine](/img/structure/B1423325.png)

![1-{[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B1423329.png)

![4,4,5,5-Tetramethyl-2-{3-[(propylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane](/img/structure/B1423332.png)